molecular formula C4H9FN2 B13341557 trans-4-Fluoropyrrolidin-3-amine

trans-4-Fluoropyrrolidin-3-amine

Cat. No.: B13341557
M. Wt: 104.13 g/mol
InChI Key: NNDGWIOJJXUONO-UHFFFAOYSA-N
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Description

trans-4-Fluoropyrrolidin-3-amine is a fluorinated pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. The compound is supplied with a high purity of 99% and is associated with the CAS number 2006333-41-9 . Fluoropyrrolidines are valuable building blocks in organic synthesis, often utilized as key intermediates in the development of active pharmaceutical ingredients (APIs) . The specific stereochemistry (trans) of this amine can be critical for its interaction with biological targets, as the three-dimensional structure of a molecule frequently influences its binding affinity and potency . While the exact mechanism of action for this base compound is application-dependent, related fluoropyrrolidine structures have been investigated as components of molecules with pharmacological activity, such as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) . Researchers value this scaffold for its potential to modulate the pharmacokinetic properties and metabolic stability of drug candidates. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C4H9FN2

Molecular Weight

104.13 g/mol

IUPAC Name

4-fluoropyrrolidin-3-amine

InChI

InChI=1S/C4H9FN2/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,6H2

InChI Key

NNDGWIOJJXUONO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)N

Origin of Product

United States

Preparation Methods

Synthesis via Iodocyclisation of Allylic Fluorides

A prominent approach involves the iodocyclisation of allylic fluorides bearing a nitrogen nucleophile, leading to fluorinated pyrrolidines with high stereoselectivity:

  • Procedure : Allylic fluorides are first electrophilically fluorinated to generate stable precursors. These compounds undergo 5-exo-trig iodocyclisation, where iodine acts as an electrophile, inducing cyclization to form the pyrrolidine ring with fluorine at the 4-position (see).

  • Key Features :

    • The presence of the fluorine atom on the allylic substrate induces syn-stereocontrol during cyclization.
    • The process yields fluoropyrrolidines with diastereomeric ratios often exceeding 10:1.
    • The method is versatile for synthesizing various fluorinated pyrrolidines, including trans-4-fluoropyrrolidin-3-amine derivatives.
  • Advantages :

    • High stereoselectivity.
    • Use of bench-stable precursors.
    • Suitable for scale-up with appropriate handling.

Enantiospecific Synthesis Using Burgess-Type Reagents

Another significant method employs the in situ formation of a Burgess-type reagent to achieve stereospecific synthesis of this compound:

  • Procedure :

    • Starting from inexpensive materials, a cyclic sulfamate intermediate is generated via in situ formation of a Boc-Burgess reagent.
    • This intermediate undergoes transformation into the fluorinated pyrrolidine with complete stereospecificity, as demonstrated in the synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine (,).
  • Process Highlights :

    • Use of ReactIR monitoring to optimize intermediate stability.
    • Crystallinity of intermediates allows for impurity rejection without chromatography.
    • The process is scalable to multikilogram quantities, making it suitable for industrial applications.
  • Advantages :

    • High stereocontrol.
    • Cost-effective and scalable.
    • Avoids chromatography, reducing purification costs.

Hydroxyfluorination of Allylic Amines

A diastereodivergent hydroxyfluorination protocol provides an alternative route:

  • Procedure :

    • Conformationally biased allylic amines are treated sequentially with HBF₄·OEt₂ and m-CPBA, promoting epoxidation.
    • Subsequent ring-opening with fluoride transfer from BF₄⁻ yields amino fluorohydrins, which can be converted into the target fluoropyrrolidine ().
  • Features :

    • Regio- and stereoselective fluorination.
    • Applicable to synthesizing complex fluorinated amino compounds.
  • Advantages :

    • High stereoselectivity.
    • Flexibility in controlling regio- and stereochemistry.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Stereocontrol Scale Potential Notes
Iodocyclisation of Allylic Fluorides Allylic fluorides with nitrogen nucleophile Iodine, fluorinating agents High (10:1 to >20:1) Laboratory to pilot scale Good for diverse fluoropyrrolidines
Burgess-Type Reagent Approach Cyclic sulfamate intermediates Boc-Burgess reagent, fluorinating agents Complete stereospecificity Pilot to industrial scale Cost-effective, scalable
Hydroxyfluorination of Allylic Amines Allylic amines HBF₄·OEt₂, m-CPBA, fluoride sources High, diastereodivergent Laboratory scale Useful for complex stereochemistry

Research Findings and Practical Considerations

  • Safety and Cost : The Burgess reagent-based method has been optimized for large-scale synthesis, minimizing safety risks associated with energetic reagents and reducing costs by avoiding chromatography (,).

  • Stereoselectivity : Both iodocyclisation and hydroxyfluorination methods offer high stereocontrol, crucial for pharmaceutical applications where stereochemistry impacts biological activity (,).

  • Process Monitoring : Real-time monitoring techniques such as ReactIR are employed to ensure intermediate stability and process reproducibility, especially during scale-up ().

  • Environmental Impact : The development of more sustainable processes, such as catalytic Suzuki–Miyaura coupling for related intermediates, indicates a trend toward greener synthesis pathways ().

Chemical Reactions Analysis

Types of Reactions

4-fluoropyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

4-fluoropyrrolidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (CAS: 2343867-15-0)
  • Molecular Formula : C₅H₁₁FN₂
  • Molar Mass : 118.15 g/mol
  • This modification may enhance metabolic stability but reduce solubility.
4-(4-Fluoro-3-methylphenyl)pyrrolidin-3-amine (CAS: 1784295-97-1)
  • Molecular Formula : C₁₁H₁₅FN₂
  • Molar Mass : 194.25 g/mol
  • Key Differences : The substitution of a fluorinated aromatic ring at the 4-position significantly increases lipophilicity (logP ~2.5 estimated), which could improve blood-brain barrier penetration but may also elevate off-target binding risks.
(3R,4R)-4-Fluoropyrrolidin-3-amine (CAS: 746570-25-2)
  • Stereochemical Comparison : The (3R,4R) configuration is a diastereomer of the trans isomer. Diastereomers often exhibit distinct pharmacological profiles due to differing spatial arrangements, impacting target affinity and selectivity.

Fluorinated Heterocycles Beyond Pyrrolidine

4-(Trifluoromethyl)pyridin-3-amine (CAS: 175204-80-5)
  • Molecular Formula : C₆H₅F₃N₂
  • Molar Mass : 162.11 g/mol
  • Key Differences : The pyridine ring replaces pyrrolidine, and the trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent. This enhances metabolic stability but reduces basicity (pKa ~3.5 vs. ~8.5 for pyrrolidine amines), affecting bioavailability.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Ligand ID: L0K7GF)
  • Molecular Formula : C₁₃H₉FN₆
  • Molar Mass : 268.25 g/mol
  • Key Differences : This fused heterocycle combines pyridine and pyrimidine moieties. The fluorine at the 2-position of pyridine influences π-π stacking interactions, making it suitable for kinase inhibition but less conformationally flexible than pyrrolidine derivatives.

Multi-Fluorinated and Functionalized Analogs

(4R)-1-Boc-3,3-difluoro-4-hydroxypyrrolidine (AS99480)
  • Molecular Formula: C₉H₁₄F₂NO₃
  • Molar Mass : 223.21 g/mol
  • Key Differences : The geminal difluoro substitution at the 3-position increases electronegativity, stabilizing the ring conformation. The Boc-protected amine and hydroxyl group enhance solubility but require deprotection for biological activity.
trans-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl (AS14545-trans)
  • Molecular Formula : C₆H₁₁F₃N·HCl
  • Molar Mass : 193.61 g/mol
  • Key Differences : The trifluoromethyl group (-CF₃) at the 4-position introduces strong hydrophobic interactions, useful in targeting lipophilic binding pockets. However, the methyl group may limit rotational freedom compared to trans-4-Fluoropyrrolidin-3-amine.

Comparative Data Tables

Table 1. Physical and Chemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) logP (Predicted)
This compound C₄H₉FN₂ 104.126 135.1 0.5
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine C₅H₁₁FN₂ 118.15 140–145 1.2
4-(Trifluoromethyl)pyridin-3-amine C₆H₅F₃N₂ 162.11 210–215 2.0
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine C₁₃H₉FN₆ 268.25 >300 1.8

Biological Activity

Trans-4-Fluoropyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic contexts, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of fluorinated pyrrolidine derivatives. The synthesis of this compound typically involves asymmetric transformations that yield high purity and specific stereochemistry. A notable method includes the Burgess-type transformation, which has been optimized for large-scale production while maintaining safety and stability during synthesis .

Biological Activity

1. Antidiabetic Properties
Research has highlighted the role of this compound as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is implicated in glucose metabolism, and its inhibition can lead to improved glycemic control in diabetic patients. Studies have shown that analogues incorporating 3-fluoropyrrolidine exhibit selective inhibition of DPP-IV over other enzymes, making them promising candidates for antidiabetic therapies .

2. Neuroprotective Effects
this compound has demonstrated neuroprotective properties in various in vitro models. For instance, it has been shown to induce autophagy in neuronal cell lines, which is crucial for cellular homeostasis and protection against neurodegenerative diseases. In experiments involving HEK-293 cells, the compound exhibited a concentration-dependent effect on autophagic flux, indicating its potential as a neuroprotective agent .

3. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. This compound has shown efficacy against certain bacterial strains, suggesting its potential application in treating infections caused by resistant pathogens .

Case Studies

Several studies have explored the effects of this compound in animal models:

  • Diabetes Model : In murine models of diabetes, this compound was administered to evaluate its impact on glucose levels and insulin sensitivity. Results indicated a significant reduction in blood glucose levels compared to control groups, supporting its role as a DPP-IV inhibitor .
  • Neurodegeneration Model : In models simulating neurodegenerative conditions, the compound was found to enhance neuronal survival rates and reduce markers of oxidative stress, highlighting its protective effects on neuronal cells .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Model/System Outcome Reference
DPP-IV InhibitionIn vitro (cell lines)Significant inhibition observed
NeuroprotectionHEK-293 cellsInduction of autophagy
Antimicrobial EfficacyBacterial strainsEffective against resistant strains

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